Cas no 1008751-73-2 ((2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester)

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester structure
1008751-73-2 structure
商品名:(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester
CAS番号:1008751-73-2
MF:C13H23NO4
メガワット:257.3260242939
CID:2084750
PubChem ID:87531086

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester 化学的及び物理的性質

名前と識別子

    • (2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
    • t-butyl (E)-5-(ethoxycarbonyl)pent-4-enylcarbamate
    • AKOS027446397
    • 1008751-73-2
    • SCHEMBL3464573
    • (E)-Ethyl 6-((tert-butoxycarbonyl)amino)hex-2-enoate
    • 6-(tert-Butoxycarbonylamino)-2-hexenoic acid ethyl ester
    • SCHEMBL3464574
    • ethyl (E)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hex-2-enoate
    • (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester
    • インチ: InChI=1S/C13H23NO4/c1-5-17-11(15)9-7-6-8-10-14-12(16)18-13(2,3)4/h7,9H,5-6,8,10H2,1-4H3,(H,14,16)/b9-7+
    • InChIKey: HFZMXVYVTGGJRA-VQHVLOKHSA-N

計算された属性

  • せいみつぶんしりょう: 257.162708g/mol
  • どういたいしつりょう: 257.162708g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 9
  • 複雑さ: 292
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 257.33g/mol
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 64.6Ų

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D473380-50mg
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
50mg
$ 161.00 2023-09-07
TRC
D473380-1g
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
1g
$1303.00 2023-05-18
TRC
D473380-5g
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
5g
$4524.00 2023-05-18
TRC
D473380-250mg
(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid Ethyl Ester
1008751-73-2
250mg
$ 736.00 2023-09-07

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester 関連文献

(2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Esterに関する追加情報

Research Briefing on (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester (CAS: 1008751-73-2)

In recent years, (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester (CAS: 1008751-73-2) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its potential applications in drug discovery, particularly as a building block for the synthesis of bioactive molecules. The tert-butoxycarbonyl (Boc) protected amino group and the ethyl ester functionality render it a versatile intermediate in organic synthesis, enabling its use in the development of peptide mimetics and other pharmacologically relevant compounds.

Recent studies have focused on the synthetic utility of (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester in the preparation of novel inhibitors targeting key enzymes involved in disease pathways. For instance, researchers have utilized this compound in the synthesis of selective protease inhibitors, which show promise in the treatment of conditions such as cancer and inflammatory diseases. The compound's ability to undergo further functionalization, including cross-coupling reactions and reduction, has been leveraged to create diverse molecular scaffolds with enhanced biological activity.

One notable application of (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester is its role in the development of covalent inhibitors. The α,β-unsaturated ester moiety in the compound allows for Michael addition reactions with nucleophilic residues in target proteins, leading to irreversible inhibition. This mechanism has been exploited in the design of inhibitors for kinases and other enzymes that are challenging to target with conventional small molecules. Recent publications highlight the successful use of this compound in generating potent and selective inhibitors with improved pharmacokinetic properties.

In addition to its synthetic applications, (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester has been studied for its potential as a prodrug. The ethyl ester group can be hydrolyzed in vivo to release the corresponding carboxylic acid, which may exhibit enhanced bioavailability or target engagement. This prodrug strategy has been explored in the context of delivering bioactive molecules across biological barriers, such as the blood-brain barrier, opening new avenues for central nervous system (CNS) drug development.

Despite its promising applications, challenges remain in the large-scale synthesis and purification of (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester. Recent advancements in catalytic methods and green chemistry approaches have addressed some of these issues, improving yield and reducing environmental impact. Furthermore, computational modeling and structure-activity relationship (SAR) studies have provided insights into optimizing the compound's properties for specific therapeutic applications.

In conclusion, (2E)-6-(1,1-Dimethylethoxy)carbonylamino-2-hexenoic Acid Ethyl Ester (CAS: 1008751-73-2) represents a valuable tool in medicinal chemistry, with diverse applications in drug discovery and development. Ongoing research continues to uncover new uses for this compound, driven by its synthetic versatility and potential to address unmet medical needs. Future studies are expected to further elucidate its mechanisms of action and expand its utility in the design of next-generation therapeutics.

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